molecular formula C16H16BrNO2 B5519803 N-(3-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide

N-(3-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B5519803
M. Wt: 334.21 g/mol
InChI Key: KVRDKRDMDVSETM-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group attached to an aromatic ring. The compound’s structure includes a bromine atom on the phenyl ring and a dimethylphenoxy group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide typically involves the following steps:

    Formation of Phenoxy Group: The phenoxy group can be introduced by reacting 2,3-dimethylphenol with a suitable leaving group, such as a halide, in the presence of a base like potassium carbonate (K2CO3).

    Acetamide Formation: The final step involves the reaction of the brominated phenyl compound with 2,3-dimethylphenoxyacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of oxidized phenyl derivatives.

    Reduction: Formation of reduced phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the phenoxy group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide: Similar structure but with the bromine atom at the para position.

    N-(3-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(3-bromophenyl)-2-(2,4-dimethylphenoxy)acetamide: Similar structure but with different methyl group positions on the phenoxy ring.

Uniqueness

N-(3-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide is unique due to the specific positioning of the bromine and dimethylphenoxy groups, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-11-5-3-8-15(12(11)2)20-10-16(19)18-14-7-4-6-13(17)9-14/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRDKRDMDVSETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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